![molecular formula C25H28N6O2S B2369618 1-异丙基-4-({2-[4-(2-甲氧基苯基)哌嗪-1-基]-2-氧代乙基}硫代)[1,2,4]三唑并[4,3-a]喹喔啉 CAS No. 1358708-16-3](/img/structure/B2369618.png)
1-异丙基-4-({2-[4-(2-甲氧基苯基)哌嗪-1-基]-2-氧代乙基}硫代)[1,2,4]三唑并[4,3-a]喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one is a complex organic compound that belongs to the class of triazoloquinoxalines This compound is characterized by its unique structure, which includes a triazoloquinoxaline core, an isopropyl group, and a piperazine moiety substituted with a methoxyphenyl group
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids, making it a valuable tool in biochemical research.
Medicine: The compound shows promise as a therapeutic agent due to its potential pharmacological activities, such as binding to specific receptors and modulating biological pathways.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This action is significant for the treatment of various neurological conditions .
准备方法
The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazoloquinoxaline core, followed by the introduction of the isopropyl group and the piperazine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
For industrial production, the synthesis may be scaled up using optimized reaction conditions to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
化学反应分析
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also contains a triazoloquinoxaline core and a piperazine moiety.
Naftopidil: An alpha-1 adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: Another alpha-1 adrenergic receptor antagonist with structural similarities.
The uniqueness of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2S/c1-17(2)23-27-28-24-25(26-18-8-4-5-9-19(18)31(23)24)34-16-22(32)30-14-12-29(13-15-30)20-10-6-7-11-21(20)33-3/h4-11,17H,12-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPZGZNCASVFFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
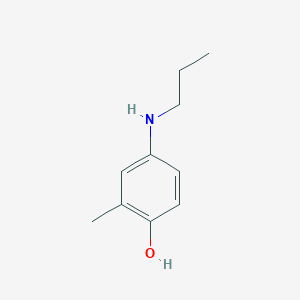
![2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid](/img/structure/B2369538.png)
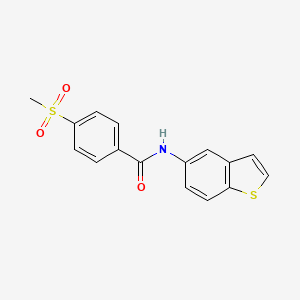
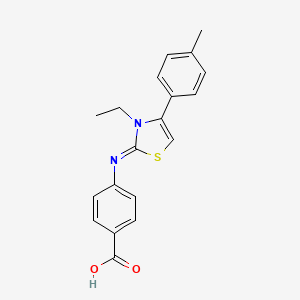
![2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2369544.png)
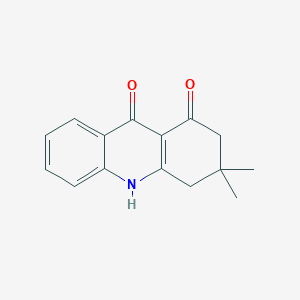


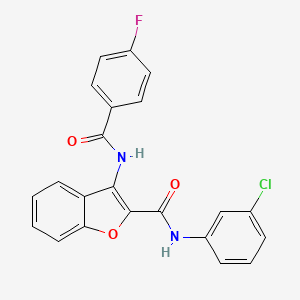
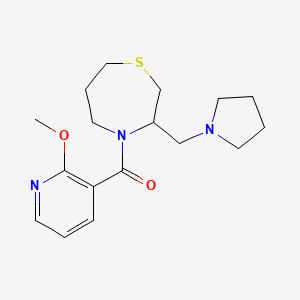
![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2369553.png)
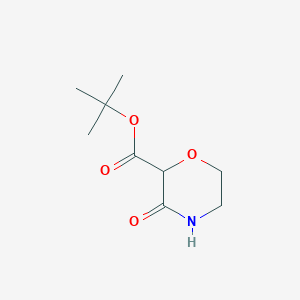
![(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2369556.png)
![3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B2369557.png)
